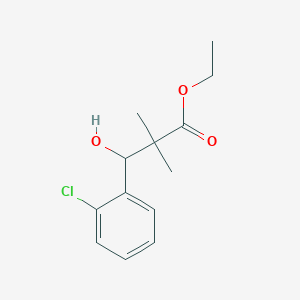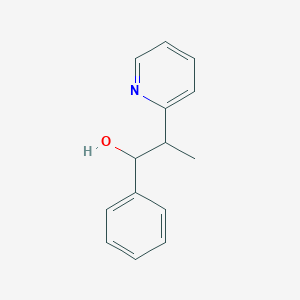
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate is an organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a vinyl group, a carbamic acid ester, and a trimethylsilanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate can be achieved through a multi-step process. One common method involves the following steps:
Preparation of 3-Chloro-4-vinyl-phenylamine: This intermediate can be synthesized via the nitration of 3-chloro-4-vinylbenzene, followed by reduction of the nitro group to an amine.
Formation of Carbamic Acid Derivative: The 3-chloro-4-vinyl-phenylamine is then reacted with phosgene to form the corresponding isocyanate.
Esterification: The isocyanate is subsequently reacted with 2-trimethylsilanyl-ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The chloro group can be reduced to a hydrogen atom, or the vinyl group can be hydrogenated to an ethyl group.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Epoxides and Diols: From oxidation of the vinyl group.
Ethyl Derivatives: From reduction of the vinyl group.
Substituted Phenyl Derivatives: From nucleophilic substitution of the chloro group.
Aplicaciones Científicas De Investigación
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate depends on its specific application
Vinyl Group: Can undergo polymerization or addition reactions.
Chloro Group: Can participate in substitution reactions, altering the compound’s reactivity.
Carbamic Acid Ester: Can form hydrogen bonds or undergo hydrolysis under certain conditions.
Trimethylsilanyl Group: Provides steric protection and can be removed under specific conditions to reveal reactive sites.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-4-vinyl-phenyl)-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a trimethylsilanyl group.
(3-Chloro-4-vinyl-phenyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a trimethylsilanyl group.
(3-Chloro-4-vinyl-phenyl)-carbamic acid tert-butyl ester: Similar structure but with a tert-butyl ester instead of a trimethylsilanyl group.
Uniqueness
The presence of the trimethylsilanyl group in 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate provides unique steric and electronic properties that can influence its reactivity and stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C14H20ClNO2Si |
|---|---|
Peso molecular |
297.85 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate |
InChI |
InChI=1S/C14H20ClNO2Si/c1-5-11-6-7-12(10-13(11)15)16-14(17)18-8-9-19(2,3)4/h5-7,10H,1,8-9H2,2-4H3,(H,16,17) |
Clave InChI |
CNYVFIKUIUSPCD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOC(=O)NC1=CC(=C(C=C1)C=C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine](/img/structure/B8378905.png)
![4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-nitroaniline](/img/structure/B8378907.png)







![methyl 6-[1-(4-cyanophenyl)-1H-pyrazol-5-yl]-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate](/img/structure/B8378959.png)

